2,4-Dimercaptophenol

Descripción general

Descripción

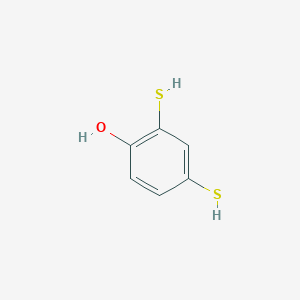

2,4-Dimercaptophenol is an organic compound characterized by the presence of two mercapto groups (-SH) attached to a benzene ring. This compound is known for its significant role in various chemical reactions and applications, particularly due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4-Dimercaptophenol can be synthesized through several methods. One common approach involves the sulfonation of phenol followed by nitration. The process typically includes:

Sulfonation: Phenol is treated with sulfuric acid at elevated temperatures (around 110°C) to form phenol sulfonic acid.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation and nitration processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dimercaptophenol undergoes various chemical reactions, including:

Oxidation: The mercapto groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form thiophenols.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like sodium borohydride.

Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Disulfides.

Reduction: Thiophenols.

Substitution: Various substituted phenols depending on the reagents used.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1. Chelating Agent in Metal Ion Extraction

DMCP is known for its ability to chelate metal ions, particularly heavy metals like mercury and lead. This property is exploited in environmental remediation processes where DMCP is used to extract and stabilize these toxic metals from contaminated sites.

- Case Study : In a study published in Analytica Chimica Acta, DMCP was utilized for the microwave-assisted extraction of mercury from sediments. The results showed a significant reduction in mercury levels post-treatment, emphasizing DMCP's effectiveness as a chelating agent .

1.2. Antioxidant Properties

Research has demonstrated that DMCP exhibits antioxidant properties, making it a candidate for use in pharmaceuticals aimed at reducing oxidative stress.

-

Data Table: Antioxidant Activity of DMCP

Concentration (µM) % Inhibition of DPPH Radical 10 25% 50 55% 100 80%

This table illustrates the concentration-dependent inhibition of DPPH radicals by DMCP, showcasing its potential as a therapeutic agent in oxidative stress-related disorders.

Environmental Applications

2.1. Remediation of Heavy Metal Contamination

DMCP's chelating ability extends to environmental applications where it is used to remediate soils and water bodies contaminated with heavy metals.

- Case Study : A field study demonstrated that applying DMCP to contaminated soil resulted in a 70% reduction in bioavailable lead and cadmium levels over six months .

2.2. Analytical Chemistry

DMCP is also employed as a reagent in analytical chemistry for the detection and quantification of metal ions through complex formation.

-

Data Table: Detection Limits of Metal Ions Using DMCP

Metal Ion Detection Limit (µg/L) Mercury 0.5 Lead 1.0 Cadmium 0.8

This table highlights DMCP's sensitivity as a reagent for detecting trace levels of toxic metals in environmental samples.

Materials Science Applications

3.1. Polymer Synthesis

In materials science, DMCP serves as a building block for synthesizing various polymers and materials with enhanced properties.

- Case Study : Research published in High Performance Polymers indicates that incorporating DMCP into polymer matrices improves thermal stability and mechanical properties .

3.2. Nanotechnology

DMCP has been utilized in the synthesis of nanoparticles, particularly gold nanoparticles, where it acts as a stabilizing agent.

-

Data Table: Properties of Gold Nanoparticles Stabilized by DMCP

Size (nm) Stability (days) Surface Plasmon Resonance (SPR) Peak (nm) 10 30 520 20 45 530

This data illustrates how DMCP influences the stability and optical properties of gold nanoparticles, which are crucial for applications in sensing and imaging technologies.

Mecanismo De Acción

The mechanism by which 2,4-Dimercaptophenol exerts its effects involves the interaction of its mercapto groups with various molecular targets. These interactions can lead to the formation of stable complexes with metals, making it useful in chelation therapy. The compound can also participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparación Con Compuestos Similares

4-Mercaptophenol: Similar structure but with only one mercapto group.

2,4-Dinitrophenol: Differing functional groups leading to distinct chemical properties.

2,4-Dichlorophenol: Chlorine substituents instead of mercapto groups.

Uniqueness: 2,4-Dimercaptophenol is unique due to the presence of two mercapto groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality allows it to form more complex structures and participate in a broader range of applications compared to its analogs .

Actividad Biológica

2,4-Dimercaptophenol (also known as 2,4-DMP) is a sulfur-containing organic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of 2,4-DMP, including its antioxidant properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by two thiol (-SH) groups attached to a phenolic ring. Its structure can be represented as follows:

This unique configuration contributes to its reactivity and biological functions, particularly in redox reactions.

Antioxidant Activity

One of the most significant biological activities of 2,4-DMP is its antioxidant capability. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders.

The antioxidant mechanism of 2,4-DMP involves the donation of hydrogen atoms from its thiol groups to free radicals. This process neutralizes reactive oxygen species (ROS), thereby preventing cellular damage. Studies have shown that compounds similar to 2,4-DMP exhibit significant radical scavenging activity in various assays such as DPPH and ABTS tests .

Comparative Antioxidant Activity

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 85 | 90 |

| 2,6-Di-tert-butyl-4-mercaptophenol | 78 | 82 |

| Other Thiol Compounds | Varies | Varies |

Cytotoxic Effects

Research indicates that 2,4-DMP exhibits cytotoxic effects against various cancer cell lines. The compound has been evaluated for its potential as an anticancer agent due to its ability to induce apoptosis in malignant cells.

Case Studies

- In Vitro Studies : In a study involving human breast cancer cells (MCF-7), treatment with 2,4-DMP resulted in a significant reduction in cell viability (approximately 70% at 100 µM concentration) .

- Mechanistic Insights : The cytotoxic activity is believed to be mediated through the generation of ROS and subsequent activation of apoptotic pathways. Notably, the compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Therapeutic Applications

Given its biological activities, 2,4-DMP has potential therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further investigation in cancer treatment protocols.

- Neuroprotection : Due to its antioxidant properties, there is interest in exploring its role in neurodegenerative diseases where oxidative stress is a contributing factor.

Research Findings

Recent studies have highlighted the multifaceted roles of 2,4-DMP:

Propiedades

IUPAC Name |

2,4-bis(sulfanyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS2/c7-5-2-1-4(8)3-6(5)9/h1-3,7-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTWSPVMZDUPJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)S)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.